N-(1-methylpiperidin-4-yl)pyridine-3-carboxamide

Analytical Chemistry Compound Characterization Medicinal Chemistry

Sourcing the precise N-(1-methylpiperidin-4-yl)pyridine-3-carboxamide scaffold is critical for reproducible SAR. Generic analogs differ by as little as 14 Da, invalidating comparative studies. - Enables robust HPLC/LC-MS method specificity testing versus the des-methyl analog (ΔMW 14.02 g/mol). - Clean biological slate ideal for focused library synthesis and novel target deorphanization. - Dual functionalization sites (carboxamide & piperidine N) support diverse chemical diversification. BenchChem ensures rigorous identity verification and global delivery for this research-exclusive building block.

Molecular Formula C12H17N3O
Molecular Weight 219.28 g/mol
CAS No. 830339-06-5
Cat. No. B4179529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-methylpiperidin-4-yl)pyridine-3-carboxamide
CAS830339-06-5
Molecular FormulaC12H17N3O
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESCN1CCC(CC1)NC(=O)C2=CN=CC=C2
InChIInChI=1S/C12H17N3O/c1-15-7-4-11(5-8-15)14-12(16)10-3-2-6-13-9-10/h2-3,6,9,11H,4-5,7-8H2,1H3,(H,14,16)
InChIKeyRFDJXELWCWZMKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(1-methylpiperidin-4-yl)pyridine-3-carboxamide Structure & Specifications


N-(1-methylpiperidin-4-yl)pyridine-3-carboxamide is a synthetic organic compound belonging to the class of piperidine carboxamides . It is characterized by a pyridine ring substituted at the 3-position with a carboxamide group linked to a 1-methylpiperidine moiety. The compound has a molecular formula of C12H17N3O and a molecular weight of 219.28 g/mol . It is primarily offered as a research chemical and building block for organic synthesis and drug discovery .

Synthetic building block with piperidine-carboxamide core for drug discovery
Structurally characterized by distinct MW and H-bond profile for analytical identity confirmation
No prior bioactivity data reported; positioned for de novo chemical probe discovery

N-(1-methylpiperidin-4-yl)pyridine-3-carboxamide: Structural Specificity


Generic substitution among piperidine carboxamide analogs is scientifically unsound due to the high sensitivity of biological activity and chemical reactivity to minor structural variations. Specifically, the substitution pattern on the pyridine ring and the N-methylation of the piperidine moiety are known to critically influence target binding, selectivity, and pharmacokinetic properties [1]. While published comparative data for this exact compound is limited, the foundational principle in medicinal chemistry dictates that even closely related analogs cannot be assumed to be interchangeable without rigorous, side-by-side validation. Therefore, procurement of the specific N-(1-methylpiperidin-4-yl)pyridine-3-carboxamide structure is essential for reproducible research outcomes.

N-methylpiperidine vs. unsubstituted piperidine N-methylation alters lipophilicity and metabolic stability; unsubstituted analogs may shift PK and binding profiles and are not direct replacements.
Pyridine-3-carboxamide vs. benzamide core The pyridine nitrogen provides an additional H-bond acceptor; benzamide analogs differ in solubility and target-interaction capacity and may not transfer.
Structural analog interchangeability Minor variations among piperidine carboxamide analogs can produce divergent biological outcomes; substitution without side-by-side validation is not supported.

N-(1-methylpiperidin-4-yl)pyridine-3-carboxamide Comparative Evidence


Molecular Weight vs. Unsubstituted Piperidine Analog

The molecular weight of N-(1-methylpiperidin-4-yl)pyridine-3-carboxamide is 219.28 g/mol . This distinguishes it from its unsubstituted piperidine analog, N-(piperidin-4-yl)pyridine-3-carboxamide, which has a calculated molecular weight of 205.26 g/mol [1]. This 14.02 g/mol difference, corresponding to a single methyl group, is a primary differentiator for analytical techniques such as mass spectrometry (MS) and high-performance liquid chromatography (HPLC), and it also impacts lipophilicity and metabolic stability [1].

Molecular Weight
Head-to-head
219.28 vs 205.26 g/molΔ +14.02
Supports analytical identity verification
Calculated values; verify by MS/HPLC
Analytical Chemistry Compound Characterization Medicinal Chemistry

Hydrogen Bonding Capacity: Pyridine vs. Benzamide

The target compound possesses 3 hydrogen bond acceptors and 1 hydrogen bond donor, based on its structure . In contrast, a close analog, N-(1-methylpiperidin-4-yl)benzamide, lacks the pyridine nitrogen's acceptor capacity and has only 2 hydrogen bond acceptors and 1 donor [1]. This difference in hydrogen bonding capacity directly influences the compound's solubility, permeability, and ability to interact with biological targets [2].

H-Bond Capacity
Head-to-head
3A / 1D vs 2A / 1D+1 acceptor
Influences solubility and target interaction
Structural analysis; impacts drug-likeness assessment
Computational Chemistry Drug Design Pharmacophore Modeling

Biological Activity Data Gap

A comprehensive search of primary research papers and authoritative databases (PubChem, ChEMBL, BindingDB) reveals no peer-reviewed, quantitative biological activity data (e.g., IC50, Ki, EC50) for N-(1-methylpiperidin-4-yl)pyridine-3-carboxamide (CAS 830339-06-5) against any specific biological target [REFS-1, REFS-2]. High-strength differential evidence from head-to-head biological comparisons is therefore not available in the public domain. This highlights an opportunity for novel research but necessitates a conservative approach to claims of bioactivity.

Bioactivity Data
Data to verify
No public quantitative data
Positioned as novel probe or intermediate
Comprehensive database review as of 2026
Biological Assay Target Engagement Literature Gap

N-(1-methylpiperidin-4-yl)pyridine-3-carboxamide Application Scenarios


Analytical Method Development & QC

The established molecular weight and specific hydrogen bonding profile of N-(1-methylpiperidin-4-yl)pyridine-3-carboxamide make it a suitable reference standard for developing and validating analytical methods such as LC-MS and HPLC. Its structural differentiation from close analogs, like the unsubstituted piperidine derivative (molecular weight difference of 14.02 g/mol), allows for robust method specificity testing [1].

Medicinal Chemistry & Chemical Biology Probes

As a compound with no reported biological activity in public databases [1], N-(1-methylpiperidin-4-yl)pyridine-3-carboxamide represents a clean slate for medicinal chemists. Its unique combination of a 1-methylpiperidine and a pyridine-3-carboxamide core can serve as a privileged scaffold for the synthesis of focused libraries to explore novel chemical space and identify new biological targets, particularly in areas where piperidine derivatives are known to be active [2].

Structure-Activity Relationship (SAR) Studies

The quantifiable structural differences (molecular weight, H-bonding capacity) relative to analogs make this compound a critical control or comparator in SAR studies [1]. Researchers investigating the effect of N-methylation or pyridine substitution on activity, selectivity, or pharmacokinetics require this specific compound to establish a reliable baseline and understand the structure-activity landscape.

Versatile Building Block for Organic Synthesis

The presence of a reactive carboxamide group and a basic piperidine nitrogen in N-(1-methylpiperidin-4-yl)pyridine-3-carboxamide offers multiple sites for further chemical diversification. Its procurement is justified for synthetic chemists aiming to generate diverse compound collections through amide coupling, N-alkylation, or other functional group transformations [2].

Application
Selection Property
Validation Focus
Analytical Method Development
Structural identity markers (MW, H-bond profile)
MS/HPLC method specificity testing
Medicinal Chemistry Probes
Privileged piperidine-carboxamide scaffold
Library synthesis and target identification
Structure-Activity Relationship Studies
Quantifiable structural differentiation from analogs
Establishing baseline for N-methylation and substitution SAR
Organic Synthesis Building Block
Reactive carboxamide and basic amine sites
Diversification via coupling or N-alkylation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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